Molybdic acid

Übersicht

Beschreibung

Molybdic acid refers to hydrated forms of molybdenum trioxide and related species. The monohydrate (MoO₃·H₂O) and the dihydrate (MoO₃·2H₂O) are well characterized. These compounds are yellow diamagnetic solids and are often used in various industrial and scientific applications .

Wirkmechanismus

Target of Action

Molybdic acid, a hydrated form of molybdenum trioxide , primarily targets various biochemical processes in organisms. It is involved in the synthesis of the Froehde reagent, used for the presumptive identification of alkaloids . In mammals, it interacts metabolically with copper, sulfate, and tungsten .

Mode of Action

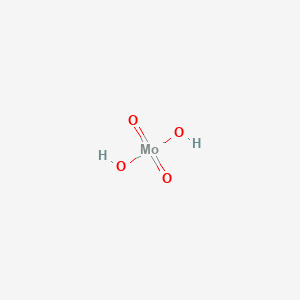

In acidified aqueous solutions, this compound forms a complex, MoO3(H2O)3 . Molybdenum, the central atom, adopts an octahedral molecular geometry, likely with three oxo ligands and three aquo ligands . This complex plays a crucial role in the compound’s interaction with its targets.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a part of the molybdenum cofactor (Moco), which binds to diverse apoproteins and participates in essential redox reactions in the global C-, N-, and S-cycles . The Moco is responsible for the correct anchoring and positioning of the Mo-centre within the holo-enzyme, allowing the Mo-centre to interact with other components of the enzyme’s electron transport chain .

Pharmacokinetics

It is known that this compound is insoluble in water , which may impact its bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it is used in the preparation of silica-supported this compound catalyst for the synthesis of pyrano [2,3-c] chromene derivatives by condensation of aldehydes, malononitrile, and 4-hydroxycoumarin . It also plays a role in the presumptive identification of alkaloids like opioids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, its solubility and reactivity can be affected by the pH of the solution

Biochemische Analyse

Biochemical Properties

Molybdic acid is involved in several biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with various enzymes and proteins, most notably those involved in redox reactions. One of the key interactions of this compound is with the enzyme xanthine oxidase, where it acts as a cofactor. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, a crucial step in purine metabolism. Additionally, this compound is a component of the molybdenum cofactor, which is essential for the activity of enzymes such as sulfite oxidase, aldehyde oxidase, and nitrate reductase .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, this compound is vital for nitrogen metabolism as it is a component of nitrate reductase, an enzyme that reduces nitrate to nitrite in the nitrogen assimilation pathway . In animal cells, this compound affects the activity of enzymes involved in detoxification processes, such as sulfite oxidase, which converts sulfite to sulfate, thereby preventing the accumulation of toxic sulfite levels . The presence of this compound in cells can also impact gene expression by modulating the activity of transcription factors that respond to oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a cofactor in various enzymes. It binds to the active sites of these enzymes, facilitating redox reactions. For example, in xanthine oxidase, this compound participates in the transfer of electrons during the oxidation of hypoxanthine to xanthine and uric acid . This binding interaction is crucial for the catalytic activity of the enzyme. This compound also influences gene expression by activating or inhibiting transcription factors that regulate the expression of genes involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. Prolonged exposure to high concentrations of this compound can lead to cellular toxicity and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is essential for the proper functioning of molybdoenzymes and overall metabolic processes. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, enzyme inhibition, and disruption of cellular homeostasis . Studies in animal models have shown that excessive intake of this compound can result in symptoms such as weight loss, decreased appetite, and impaired growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen and sulfur metabolism. It acts as a cofactor for nitrate reductase in the nitrogen assimilation pathway, facilitating the reduction of nitrate to nitrite . In sulfur metabolism, this compound is a component of sulfite oxidase, which converts sulfite to sulfate, a crucial step in detoxification processes . The presence of this compound in these pathways ensures the proper functioning of metabolic flux and the maintenance of metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plants, this compound is taken up from the soil in the form of molybdate ions and transported to various tissues where it is needed . In animal cells, this compound is distributed to different organs and tissues through the bloodstream, where it binds to proteins such as albumin for transport . The localization and accumulation of this compound within cells are regulated by its binding interactions with specific transporters and proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its biochemical functions. In plant cells, this compound is primarily found in the chloroplasts and cytoplasm, where it participates in nitrogen and sulfur metabolism . In animal cells, this compound is localized in the mitochondria and cytoplasm, where it acts as a cofactor for various molybdoenzymes . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution and activity within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Molybdic acid can be synthesized by dissolving molybdenum trioxide (MoO₃) in water. The reaction typically involves the following steps:

Dissolution: Molybdenum trioxide is dissolved in water to form this compound.

Precipitation: The solution is then acidified to precipitate this compound.

Industrial Production Methods: Industrial production of this compound often involves the recovery of molybdenum from spent petrochemical catalysts. The process includes:

Oxidizing Roasting: Spent catalysts containing molybdenum are subjected to oxidizing roasting.

Leaching: Molybdenum trioxide is leached with aqueous sodium hydroxide to produce water-soluble sodium molybdate.

Precipitation: Molybdenum is precipitated using aqueous hydrochloric acid to form this compound.

Types of Reactions:

Oxidation: this compound can act as an oxidizing agent in various chemical reactions.

Reduction: It can be reduced to form lower oxidation states of molybdenum.

Substitution: this compound can undergo substitution reactions to form different molybdenum compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or zinc can be used.

Substitution: Reactions with bases like sodium hydroxide can form molybdates.

Major Products:

Oxidation: Molybdenum oxides.

Reduction: Lower oxidation states of molybdenum compounds.

Substitution: Molybdates

Wissenschaftliche Forschungsanwendungen

Molybdic acid has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.

Biology: Employed in the preparation of biological stains and reagents.

Medicine: Utilized in the formulation of diagnostic reagents.

Industry: Used in the production of pigments, corrosion inhibitors, and as a precursor for other molybdenum compounds

Vergleich Mit ähnlichen Verbindungen

Molybdenum Trioxide (MoO₃): A precursor to molybdic acid, used in similar applications.

Ammonium Molybdate ((NH₄)₂MoO₄): Used in analytical chemistry and as a precursor for other molybdenum compounds.

Sodium Molybdate (Na₂MoO₄): Employed in water treatment and as a corrosion inhibitor.

Uniqueness: this compound is unique due to its ability to form various hydrated species and its extensive use as a catalyst in oxidation reactions. Its versatility in forming different molybdenum compounds makes it valuable in both scientific research and industrial applications .

Biologische Aktivität

Molybdic acid, or ammonium molybdate, is a compound containing molybdenum, an essential trace element in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic roles, metabolic effects, and potential health implications based on recent research findings.

1. Molybdenum and Its Biological Importance

Molybdenum is crucial for the functioning of several enzymes in the human body, particularly those involved in the metabolism of sulfur-containing amino acids and purines. The primary enzymes that require molybdenum include:

- Sulfite Oxidase : Converts sulfite to sulfate, preventing toxic accumulation.

- Xanthine Oxidase : Catalyzes the oxidation of hypoxanthine to xanthine and further to uric acid.

- Aldehyde Oxidase : Involved in the oxidation of aldehydes.

- Mitochondrial Amidoxime Reducing Component (mARC) : Plays a role in drug metabolism.

These enzymes utilize molybdopterin as a cofactor, highlighting the significance of molybdenum in enzymatic reactions essential for human health .

2. Metabolic Effects of this compound

Recent studies have indicated that exposure to molybdate (the anionic form of molybdenum) can significantly alter metabolic pathways. For instance, a study on mice exposed to varying doses of molybdate revealed notable changes in metabolite profiles:

- Metabolite Changes : Significant fluctuations were observed in metabolites related to amino acid metabolism, cofactor and vitamin metabolism, and lipid metabolism. Key findings included:

Table 1: Metabolite Changes Induced by Molybdate Exposure

| Metabolite | Control Group (mg/kg/day) | Molybdate Group (0.01 mg/kg/day) | Molybdate Group (1 mg/kg/day) |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | High | Low | Low |

| Biotin | Low | High | High |

| 5-Aminolevulinic acid | Moderate | Moderate | High |

| Glycolic acid | Moderate | High | High |

3.1 Molybdenum Deficiency and Toxicity

While molybdenum is essential for health, both deficiency and excess can lead to adverse effects:

- Deficiency : Severe deficiency can impair sulfite oxidase activity, leading to toxic reactions from sulfites present in foods .

- Excess : High concentrations of molybdenum can inhibit purine catabolism, potentially leading to increased uric acid levels and associated conditions like gout .

3.2 Therapeutic Applications

This compound has been explored for its therapeutic potential, particularly in conditions related to copper metabolism disorders:

- Tetrathiomolybdate , a derivative of molybdenum, is used as a chelating agent in Wilson's disease, effectively reducing copper accumulation in tissues . This compound has shown promise in inhibiting angiogenesis, which may have implications for cancer treatment .

4. Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- A study examining the effects of molybdate on metabolic disorders found significant disruptions in metabolic pathways among mice subjected to chronic exposure . The research identified specific metabolites that could serve as biomarkers for exposure levels.

- Another investigation into dietary molybdenum's impact on human health emphasized its role in preventing dental decay due to its presence in tooth enamel .

5. Conclusion

This compound plays a vital role in various biological processes through its involvement in enzymatic functions and metabolic pathways. Understanding its biological activity is crucial for developing therapeutic strategies for conditions related to molybdenum deficiency or excess. Further research is warranted to explore the full spectrum of its effects on human health and disease management.

Eigenschaften

IUPAC Name |

dihydroxy(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAPMBHFAWRUQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mo](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MoO4 | |

| Record name | Molybdic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Monohydrate: White solid; Slightly soluble in cold water, more soluble in hot water; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdic(VI) acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-91-4, 27546-07-2 | |

| Record name | Molybdic(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium molybdenum oxide ((NH4)2Mo2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium dimolybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96N991J1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of molybdic acid?

A1: The most common form of this compound exists as a dihydrate with the molecular formula H2MoO4·H2O. Its molecular weight is 183.98 g/mol. []

Q2: What are the different forms of "this compound" and their stability?

A2: The term "this compound" can refer to:

- Monomeric this compound (MoO2(OH)2(H2O)2): Exists only in dilute aqueous solutions (<10-3 M) and polymerizes at higher concentrations. []

- Concentrated molybdate solution (P=2): Contains the polyanion Mo36O112(H2O)168- and H3O+ in stoichiometric proportions. []

- Glassy solid: Composed of (H3O)8[Mo36O112(H2O)16]·xH2O (x=25-29), obtained from an alkali-free solution of the concentrated molybdate (P=2). []

- Solid with "decamolybdate" structure: [(H3O)Mo5O15(OH)(H2O)·H2O]∞, unstable with only H3O+, but stabilized by partial exchange with alkali or alkaline earth metal cations. []

- Commercial "this compound": Typically the polymolybdate (NH4)2O·4MoO3 with a layered structure. []

Q3: Which spectroscopic techniques are useful for characterizing this compound and related compounds?

A3: Several spectroscopic methods have been employed, including:

- Raman Spectroscopy: Provides structural insights, especially for identifying silicothis compound (SMA) formation on silica-supported molybdenum oxide catalysts. [, ]

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying the coordination environment of molybdenum in extracted species. []

- X-ray Photoelectron Spectroscopy (XPS): Provides information about the oxidation states of elements present in this compound-containing materials. []

- Ultraviolet (UV) spectrophotometry: Used for identifying polymolybdate anions. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify different molybdenum species in solution. []

Q4: How is this compound used in the preparation of materials for gas sensing?

A4: Iodine-modified hexagonal this compound, prepared by polarizing this compound mixed with iodine, demonstrates gas sensitivity, particularly towards polar gases like ammonia and ethanol at low temperatures. [] This suggests its potential as a gas-sensing material.

Q5: What is the role of this compound in the synthesis of molybdenum trioxide (MoO3) powders?

A5: this compound aggregates, prepared using ammonium molybdate and acids, can be thermally treated to obtain MoO3 powders with controllable size and morphology. [] The concentration of reagents and the presence of additives like acetic acid or cetyl-trimethyl ammonium bromide influence the final product morphology. []

Q6: Can this compound be used to improve the properties of polymer composites?

A6: Yes, incorporating this compound into phenolic resin used for fabric composites enhances thermal stability and reduces wear rate, as evidenced by DSC, TGA, and pin-on-disk tribometer tests. [] Similarly, this compound-modified phenolic/polyfluo wax composite coatings demonstrate improved tribological properties, including lower friction coefficients and higher wear life compared to unmodified phenolic coatings. []

Q7: Can this compound be used to modify the properties of natural fiber composites?

A7: Yes, incorporating this compound into sisal glass fiber reinforced epoxy composites enhances their flexural and impact properties. []

Q8: What are the applications of this compound in catalysis?

A8: this compound, particularly when supported on various materials, exhibits catalytic activity in several reactions, including:

- Esterification: Worm-like molecular sieve supported phospho-tungstic-molybdic acid catalyzes the synthesis of iso-amyl acetate from acetic acid and iso-amyl alcohol. []

- Synthesis of Sulfonamide Derivatives: Supported this compound on nano-Fe3O4@TiO2 acts as a magnetically separable catalyst for synthesizing sulfonamide-containing coumarin moieties. []

- Synthesis of Chromeno-Pyrano[2,3-b]Quinolines: Silica-supported this compound catalyzes the production of chromeno-pyrano[2,3-b]quinoline derivatives from pyrano[3,2-c]chromene-3-carbonitriles and cyclohexanone. []

Q9: What is the role of silicothis compound (SMA) in catalysis?

A9: SMA is recognized as an effective precursor for methane partial oxidation catalysts. [] While various methods exist to prepare SMA, directly synthesizing it on silica supports using hydrothermal sol-gel methods with H2MoO4 and tetraethylorthosilicate is a promising approach. []

Q10: How is Density Functional Theory (DFT) used to study this compound?

A10: DFT calculations are valuable for understanding the behavior of this compound. For instance, they help:

- Determine isotope fractionation factors: DFT can calculate the fractionation factors of different this compound species (e.g., MoO3(H2O)3) relative to MoO42-, offering insights into molybdenum isotope fractionation in natural systems. []

Q11: How can the stability of this compound be improved in formulations?

A11: While specific information is limited in the provided research, the choice of solvent, pH, and potential additives can impact stability. For instance, this compound exhibits varying solubility in different solvents. [] Additionally, the presence of ligands like chloride ions influences the extraction behavior and stability of this compound complexes with extractants like DEHPA. []

Q12: How is this compound recovered from waste materials?

A12: Molybdenum, classified as a critical raw material, can be recovered from waste petrochemical catalysts through a multi-step process. [] This involves oxidizing roasting, leaching with sodium hydroxide, and precipitation using hydrochloric acid to yield commercially viable this compound (H2MoO4). [] Another method recovers molybdenum from spent catalysts by treating them with sodium carbonate, converting molybdenum to sodium molybdate, and subsequently treating it with concentrated nitric acid to obtain high-purity this compound. [] Additionally, alkali roasting followed by specific treatments can recover molybdenum and cobalt from waste cobalt-molybdenum catalysts. []

Q13: What analytical techniques are used to quantify this compound?

A13: Various methods are employed, including:

- Titration: Thermometric and potentiometric titrations with sodium hydroxide help identify polymolybdate species formed during acidification of molybdate solutions. []

- Atomic Absorption Spectrophotometry: This technique, coupled with a molybdenum method, enables phosphate determination in plasma samples, leveraging the formation and extraction of phosphothis compound. []

Q14: How is the formation of silicothis compound (SMA) monitored?

A14: In situ Raman spectroscopy is a valuable tool to monitor SMA formation. For example, it reveals the formation of β-SMA on silica supports when calcined MoO3/SiO2 is exposed to water vapor. []

Q15: What are some historical milestones in understanding the chemistry of phosphotungstic and phosphomolybdic acids?

A15: Research dating back to the early 20th century has shaped our understanding of these compounds. Key contributions include:

- Early work on analytical applications: Studies explored the use of these acids as reagents for quantitative analysis, highlighting their ability to form colored complexes with specific analytes. []

- Investigation of reduction properties: Researchers investigated the reduction behavior of these acids, particularly the formation of "molybdenum/tungsten blue" upon reduction, which laid the foundation for developing colorimetric assays. [, ]

- Elucidation of formation conditions: Systematic studies explored the factors influencing the formation of these complex acids, including pH, concentration, and the presence of other ions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.